Dimethoxy(methyl)silane
Overview
Description
Structural Characterization of Sol-Gel Derived Oxycarbide Glasses
The study of the pyrolysis process of a gel derived from dimethyldiethoxysilane and tetraethoxysilane reveals the conversion of a silicon oxycarbide network through two main stages. Initially, redistribution reactions occur between Si-O and Si-C bonds, leading to the evolution of low molecular weight siloxanes and the creation of new Si sites while preserving methyl groups. Subsequently, at higher temperatures, the polymeric network transforms into an inorganic material, with cleavage of C-H, Si-C, and Si-O bonds, resulting in the evolution of methane, hydrogen, and water, and the formation of aromatic carbon units. The final product is an amorphous silicon oxycarbide phase characterized by SiC_xO_4-x units and a free carbon phase .
Covalent Functionalization of Silica Surface
The research on the covalent functionalization of silica surfaces using "inert" poly(dimethylsiloxanes) (PDMSs) demonstrates that despite the absence of readily hydrolyzable groups, PDMSs can react with silica to produce chemically grafted organic surfaces. The reaction mechanism involves the hydrolysis of adsorbed siloxanes by Lewis acidic centers, followed by coupling to the surface. This method provides an environmentally benign alternative to the chemical functionalization of metal oxide surfaces, producing high-quality hydrophobic surfaces with significant water repellency .
Synthesis and Properties of Hydroxytelechelic Polyisobutylenes
The synthesis of tert-butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane through Grignard reaction and hydroxyl-protection reaction, followed by capping of living polyisobutylene chains, results in hydroxytelechelic polyisobutylene. The study confirms complete hydrolysis through NMR analysis and indicates that lower polymerization temperatures favor the end-capping reaction. The resulting polyisobutylene-based polyurethane exhibits greater acid resistance than commercial polyurethane .
Hydrolytic Polycondensation of Sodiumoxymethyl(dialkoxy)silanes
The hydrolytic polycondensation of sodiumoxymethyl(dialkoxy)silanes leads to the formation of linear poly[(sodiumoxy)methylsilsesquioxanes]. The linear structure of the polymers is confirmed by GPC, NMR spectroscopy, and elemental analysis. The properties of the resulting poly[vinyl(dimethylsiloxy)methylsilsesquioxane] are attributed to an abnormally dense organization of polymer coils in solutions .
Synthesis of Dimethylbis(methylamino) Silane
The synthesis of dimethylbis(methylamino)silane is achieved by reacting dimethyldichlorosilane with methylamine in diethyl ether. The study explores the effects of reactant concentration, reaction temperature, and time on the yield, achieving an 80.6% yield under optimized conditions. The structure of the product is characterized by IR and 1H NMR .
Copolymerization of Styrene, Acrylonitrile, and Methyl Methacrylate with γ-Methacryloxypropyl Trimethoxy Silane
The copolymerization of γ-methacryloxypropyl trimethoxy silane (MPTMS) with various monomers such as styrene, acrylonitrile, and methyl methacrylate is studied. The reactivity ratios indicate that copolymers have blocks of MPTMS units interrupted by organic comonomer units. The influence of the silicon comonomer on the properties of copolymers, such as solubility and thermal behavior, is also investigated .
Scientific Research Applications
Flame Retardancy and Thermal Degradation Behavior
Dimethoxy(methyl)silane has been incorporated into polypropylene with a novel silicon-containing intumescent flame retardant, enhancing flame retardancy and thermal stability. The copolymer, featuring silicon, phosphorus, and nitrogen, significantly increased the limiting oxygen index value, indicating improved flame resistance. The thermal degradation behavior of this compound was thoroughly investigated, revealing an improved barrier against heat and mass transfer during fire, contributing to its flame retardancy (Li, Zhong, Wei, & Jiang, 2005).
Hydrophobicity Enhancement in Aerogels
Silylating agents such as dimethoxy(methyl)silane have been utilized to modify silica gel networks, producing hydrophobic aerogels with varied surface energy values. These modifications significantly improved the hydrophobicity and compressive properties of aerogels, making them suitable for various applications where water resistance and structural integrity are crucial (Duan, Jana, Lama, & Espe, 2016).
Enhancement of Adhesive and Coating Properties
Research has explored the impact of silane structures at buried polymer/silane and polymer/polymer interfaces on adhesion properties. The study of different epoxy silanes, which shared the same backbone but had varying headgroups, revealed that the choice of silane headgroup significantly influences the interfacial molecular structures and, consequently, the adhesion strength. This insight is vital for the development of polymer adhesives and coatings, showcasing the role of dimethoxy(methyl)silane in optimizing these materials (Zhang, Shephard, Rhodes, & Chen, 2012).
Improving Electrical Properties in Nanocomposites
The surface treatment of silica nanoparticles with silane coupling agents like (3-Glycidoxypropyl)methyldiethoxysilane enhances the dispersion of nanoparticles in epoxy and improves the electrical properties of the composites. This treatment is crucial for increasing volume resistivity, dielectric strength, and reducing dielectric loss, making it highly relevant for the production of nanocomposites with superior electrical performance (Huang, Zheng, Jiang, & Yin, 2010).
Polymer Modification for Enhanced Properties
Dimethoxy(methyl)silane-based copolymers have been studied for their potential in various applications. For instance, methyl acrylate-co-MSiA copolymers show promising characteristics for moisture-curable polyacrylates, potentially useful in adhesives and coatings. The study highlights the copolymerization of MSiA into the main chain, enhancing the tensile strength and modifying the elongation at break of the resulting films (Chi, Li, Wang, & Ren, 2021).
Safety And Hazards
properties
InChI |
InChI=1S/C3H9O2Si/c1-4-6(3)5-2/h1-3H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTOVQRKCNPVKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893443, DTXSID90864719 | |
Record name | Methyldimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethoxy(methyl)silyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Silane, dimethoxymethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Methyldimethoxysilane | |
CAS RN |
16881-77-9 | |
Record name | Silane, dimethoxymethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016881779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, dimethoxymethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyldimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethoxymethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.